1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide
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Overview
Description
1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a piperidine ring, a cyclopentene moiety, and a benzoyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted cyclopentene, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the benzoyl group to a benzyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders due to its piperidine structure.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide involves its interaction with biological targets, such as enzymes or receptors. The piperidine ring can mimic neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. The benzoyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide: shares similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoyl group enhances its lipophilicity, while the hydroxymethyl group provides a site for further chemical modifications.
This compound’s versatility makes it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-13-14-8-9-17(11-14)20-18(23)16-7-4-10-21(12-16)19(24)15-5-2-1-3-6-15/h1-3,5-6,8-9,14,16-17,22H,4,7,10-13H2,(H,20,23)/t14-,16?,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTXKOHNESQEFS-DRXWIORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)NC3CC(C=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@H]3C[C@H](C=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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